REACTION_CXSMILES
|
[CH3:1][C:2]([S:5]([NH2:7])=[O:6])([CH3:4])[CH3:3].[F:8][C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][C:10]=1[C:18](=O)[CH3:19].C1COCC1.CCOC(C)=O>[Cl-].[Na+].O.[O-]CC.[Ti+4].[O-]CC.[O-]CC.[O-]CC>[F:8][C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][C:10]=1[C:18](=[N:7][S:5]([C:2]([CH3:4])([CH3:3])[CH3:1])=[O:6])[CH3:19] |f:4.5.6,7.8.9.10.11|
|
Name
|
|
Quantity
|
3.64 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)S(=O)N
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)[N+](=O)[O-])C(C)=O
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
brine
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Name
|
Titanium(IV) ethoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[O-]CC.[Ti+4].[O-]CC.[O-]CC.[O-]CC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting slurry was stirred for 5 min until full dissolution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 70° C. for 2 h
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
After stirring for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the organic layer was decanted
|
Type
|
EXTRACTION
|
Details
|
The aqueous suspension was extracted twice with EtOAc
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by FC on 120 g RediSep Gold column
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=C1)[N+](=O)[O-])C(C)=NS(=O)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 20.54 mmol | |
AMOUNT: MASS | 5.88 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |